molecular formula C22H18N4O7S B2572970 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 307545-36-4

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2572970
CAS RN: 307545-36-4
M. Wt: 482.47
InChI Key: RZSWTAVGIOOIRW-UHFFFAOYSA-N
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Description

The compound is a new acyl derivative of sulfadimethoxine . It has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . The compound has shown potential in inhibiting zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .


Synthesis Analysis

The synthesis of this compound involves the use of various spectroscopic techniques for characterization, including 1H-, 13C-NMR, EI–MS and HRFAB–MS .


Molecular Structure Analysis

The molecular formula of the compound is C21H22N4O6S . It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .


Chemical Reactions Analysis

The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it has shown inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a polar surface area of 137 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its ACD/LogP is 4.07 .

Scientific Research Applications

Antibacterial Activity

Sulfadimethoxine derivatives, including our compound of interest, have been investigated for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for bacterial survival. Researchers have evaluated the antibacterial activity of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide against both gram-positive and gram-negative bacteria . Further studies explore its efficacy against specific bacterial strains and mechanisms of action.

Antitubercular Activity

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a global health challenge. Our compound has been screened for its in vitro antitubercular activity against Mycobacterium tuberculosis H37RV. Understanding its effectiveness against TB is critical for developing new therapeutic options. Researchers compare its activity against standard drugs to assess its potential as an antitubercular agent .

Anti-Inflammatory Properties

Sulfonamides, including our compound, have demonstrated anti-inflammatory effects. These properties are relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. By modulating immune responses, this compound may contribute to reducing inflammation and associated symptoms .

Carbonic Anhydrase Inhibition

Certain sulfonamides act as carbonic anhydrase inhibitors. Carbonic anhydrases play essential roles in maintaining acid-base balance and fluid secretion. Investigating whether N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide inhibits specific carbonic anhydrase isoforms could reveal its potential therapeutic applications .

Anticancer Potential

Although not directly evaluated for anticancer effects, the structural features of our compound resemble those found in certain anticancer drugs. Researchers could investigate its impact on cancer cell lines to determine if it exhibits any cytotoxic effects or interferes with cancer cell proliferation .

Mechanism of Action

The compound’s mechanism of action is primarily through its anti-inflammatory potential. It inhibits zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSWTAVGIOOIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

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